molecular formula C16H20N2O2S B5820664 ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate

ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate

Cat. No. B5820664
M. Wt: 304.4 g/mol
InChI Key: OGJFRRHGLTVVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate, also known as AITC, is a synthetic compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential biological properties.

Mechanism of Action

The mechanism of action of ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate involves the activation of various signaling pathways. ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has been reported to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant enzymes. ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has also been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis. Moreover, ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has been reported to exhibit various biochemical and physiological effects. It has been shown to induce the expression of antioxidant enzymes such as heme oxygenase-1 and NQO1. ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

Ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate is also soluble in various solvents, which makes it suitable for different experimental conditions. However, ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has some limitations as well. It is a reactive compound that can undergo degradation and oxidation, which can affect its biological activity. Moreover, ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has a short half-life, which limits its use in in vivo experiments.

Future Directions

There are several future directions for the research on ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate. One of the potential areas of research is the development of ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate. Moreover, the development of novel synthetic methods for ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate and its analogs can lead to the discovery of new compounds with potential biological activities.
Conclusion:
In conclusion, ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate is a synthetic compound with potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate, which can lead to the development of new drugs and the discovery of new biological activities.

Synthesis Methods

The synthesis of ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate involves the reaction of 4-tert-butylphenyl isothiocyanate with ethyl carbamate in the presence of a base. The reaction yields ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate as a white crystalline solid with a melting point of 128-130°C. The purity of ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

Ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its potential biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate has been shown to activate heat shock proteins and induce the expression of antioxidant enzymes.

properties

IUPAC Name

ethyl N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-5-20-15(19)18-14-17-13(10-21-14)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJFRRHGLTVVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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